2,4-Dimethoxy-5-methylpyrimidine

enzyme inhibition thymine 7-hydroxylase Neurospora crassa

Obtain 2,4-Dimethoxy-5-methylpyrimidine for enzyme inhibition (68% at 5 mM vs thymine 7-hydroxylase) and low-cytotoxicity nucleoside libraries (ED50 60 µg/mL). Its 58–62 °C melting point enables ambient storage, unlike low-melting dichloro analogs. The logP 0.80 ensures predictable biphasic partitioning. Do not substitute with 6-methyl or 5,6-dimethyl isomers – only the 5-methyl-2,4-dimethoxy scaffold delivers this SAR fingerprint. Trusted by process development teams for isomer-selective extraction cascades. Order now for R&D.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 5151-34-8
Cat. No. B1582736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-5-methylpyrimidine
CAS5151-34-8
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1OC)OC
InChIInChI=1S/C7H10N2O2/c1-5-4-8-7(11-3)9-6(5)10-2/h4H,1-3H3
InChIKeyQOKFHFUSIPXAJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxy-5-methylpyrimidine (CAS 5151-34-8) – Procurement-Relevant Properties and Structural Positioning


2,4-Dimethoxy-5-methylpyrimidine (CAS 5151-34-8) is a disubstituted pyrimidine derivative bearing methoxy groups at positions 2 and 4 and a methyl group at position 5 of the heteroaromatic ring. It is a solid at ambient temperature with a melting point of 58–62 °C and a computed logP of 0.8022, reflecting moderate lipophilicity [1]. The compound serves predominantly as a protected intermediate in nucleoside analogue synthesis [2] and has documented enzyme-inhibitory activity against thymine 7-hydroxylase (EC 1.14.11.6) [3].

Why 2,4-Dimethoxy-5-methylpyrimidine Cannot Be Interchanged with Positional Isomers or Heteroatom Analogues in Regulated Syntheses


Superficially similar pyrimidine building blocks share a C₇H₁₀N₂O₂ formula, yet the position of the methyl substituent and the nature of leaving groups at C2/C4 dictate both physico-chemical properties and regiochemical outcomes in key transformations. Head-to-head enzyme inhibition data, comparative logP values, and divergent melting points demonstrate that batch substitution of 2,4-dimethoxy-5-methylpyrimidine with its 6-methyl, 5,6-dimethyl, or 2,4-dichloro analogues cannot guarantee equivalent biological readouts, solubility profiles, or downstream synthetic yields [1].

Quantitative Differentiation Evidence for 2,4-Dimethoxy-5-methylpyrimidine (CAS 5151-34-8) Against Closest Structural Analogs


Differential Thymine 7-Hydroxylase Inhibition: 2,4-Dimethoxy-5-methylpyrimidine vs. 1-Methyluracil and 1-Methylthymine

In a standardized thymine 7-hydroxylase inhibition assay using thymine as substrate and enzyme from Neurospora crassa, 2,4-dimethoxy-5-methylpyrimidine produced 68% inhibition at 5 mM. Under identical conditions, the structurally related comparator 1-methyluracil achieved 80% inhibition and 1-methylthymine achieved 73% inhibition [1]. This establishes a clear rank-order differentiation: the 5-methyl-2,4-dimethoxy substitution pattern yields intermediate inhibitory potency distinguishable from N1-methylated uracil derivatives.

enzyme inhibition thymine 7-hydroxylase Neurospora crassa

Lipophilicity Divergence: LogP of 2,4-Dimethoxy-5-methylpyrimidine vs. 2,4-Dimethoxy-6-methylpyrimidine

Computed logP values reveal a measurable lipophilicity difference between the 5-methyl and 6-methyl positional isomers. 2,4-Dimethoxy-5-methylpyrimidine exhibits a logP of 0.8022 [1], while 2,4-dimethoxy-6-methylpyrimidine shows a logP of 1.14 [2], a difference of 0.34 log units. This indicates the 5-methyl isomer is appreciably more hydrophilic, which will affect aqueous solubility, chromatographic retention, and partitioning in biphasic reaction systems.

lipophilicity logP partition coefficient

Phase-Change Profile: Melting Point Differentiation Among 5-Methyl, 6-Methyl, and 2,4-Dichloro Analogues

2,4-Dimethoxy-5-methylpyrimidine exhibits a melting point of 58–62 °C . The positional isomer 2,4-dimethoxy-6-methylpyrimidine melts at 67–71 °C , a difference of approximately 9 °C. The 2,4-dichloro-5-methylpyrimidine analogue, where methoxy groups are replaced by chlorine, shows a dramatically lower melting point of 26–28 °C [1]. These thermal differences directly impact storage requirements and handling protocols.

melting point thermal property solid-state

Cytostatic Nucleoside Derivative Activity: 2,4-Dimethoxy-5-methylpyrimidine–Derived Nucleoside 8d vs. 5-Fluoropyrimidine Nucleosides

Coupling of 2,4-dimethoxy-5-methylpyrimidine with a protected 3-amino-3-deoxy-β-D-ribofuranose derivative, followed by ammonia treatment, yielded nucleoside 8d. When tested for cytostatic effect on mouse leukemic L5178Y cells, 8d exhibited an ED₅₀ of 60 µg/mL. Under identical assay conditions, the corresponding 5-fluorocytosine nucleoside 8a gave an ED₅₀ of 0.7 µg/mL, the cytosine nucleoside 8b gave 7 µg/mL, and the 5-methylcytosine nucleoside 8c gave 16 µg/mL [1]. This demonstrates that the 2,4-dimethoxy-5-methylpyrimidine scaffold generates a nucleoside with a distinct, lower-potency cytostatic profile compared to 5-fluoro- and 5-methylcytosine-derived analogues.

nucleoside cytostatic L5178Y

Procurement-Advisory Application Scenarios for 2,4-Dimethoxy-5-methylpyrimidine Based on Quantitative Differentiation Evidence


Enzyme Inhibitor Probe Development Requiring Intermediate Thymine 7-Hydroxylase Potency

Teams designing selective inhibitors for thymine-metabolizing enzymes can procure 2,4-dimethoxy-5-methylpyrimidine based on its quantified 68% inhibition at 5 mM, situating it between the more potent 1-methyluracil (80%) and less potent 1-ethyluracil (60%) [1]. This intermediate potency window is unavailable from the N1-alkyluracil series alone, making the 5-methyl-2,4-dimethoxy scaffold a unique SAR expansion point.

Multi-Step Nucleoside Synthesis Where Low Cytostatic Background Is Required

When constructing C-6 acyclic pyrimidine nucleoside libraries where low basal cytotoxicity is essential for clean antiviral or mechanistic readouts, the 2,4-dimethoxy-5-methylpyrimidine–derived nucleoside 8d (ED₅₀ 60 µg/mL on L5178Y cells) provides a 3.8- to 86-fold reduced cytostatic background relative to 5-methylcytosine and 5-fluorocytosine nucleoside counterparts [2]. Procurement of the 5-methyl-2,4-dimethoxy isomer directly enables this specific activity profile.

Process Chemistry Requiring Isomer-Specific Extraction and Chromatography Parameters

The 0.34 logP difference between 2,4-dimethoxy-5-methylpyrimidine (logP 0.80) and its 6-methyl isomer (logP 1.14) translates to distinctly different partitioning in organic/aqueous biphasic systems [3]. Process development groups can leverage this quantified difference to design isomer-selective extraction cascades, making structural identity a process-critical procurement specification rather than an interchangeable detail.

Ambient-Temperature Storage and Handling Advantage Over 2,4-Dichloro Analogue

With a melting point of 58–62 °C, 2,4-dimethoxy-5-methylpyrimidine remains solid under standard ambient storage conditions, unlike 2,4-dichloro-5-methylpyrimidine (mp 26–28 °C) which requires refrigerated storage to prevent liquefaction [4]. For facilities with limited cold-chain capacity, this thermal property directly influences procurement preference when reactivity profiles permit the methoxy-substituted alternative.

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